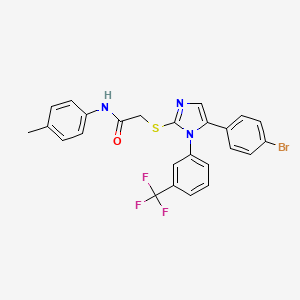![molecular formula C27H27BrN2O3 B2988053 (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one CAS No. 477889-18-2](/img/structure/B2988053.png)
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one is a useful research compound. Its molecular formula is C27H27BrN2O3 and its molecular weight is 507.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Oxidative Removal in Piperazinediones : A study by Yamaura et al. (1985) explored the oxidative removal of the N-(4-methoxybenzyl) group in piperazinediones using cerium(IV) diammonium nitrate. This process is significant in understanding the reactivity and synthesis of complex organic compounds like (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one (Yamaura et al., 1985).
Antimicrobial Activities : Bektaş et al. (2007) synthesized novel triazole derivatives, including structures related to the given compound, and evaluated their antimicrobial activities. Some derivatives exhibited good or moderate activities against various microorganisms (Bektaş et al., 2007).
Structure and DFT Calculations : Kumara et al. (2017) conducted studies on piperazine derivatives similar to this compound, focusing on crystal structure analysis and density functional theory (DFT) calculations to understand the reactive sites of these molecules (Kumara et al., 2017).
Bromophenol Derivatives Study : Zhao et al. (2004) isolated bromophenol derivatives from the red alga Rhodomela confervoides, which included compounds structurally related to the queried compound. These derivatives were investigated for their structural properties and biological activities (Zhao et al., 2004).
Rhenium and Technetium Complexes : Palma et al. (2004) examined rhenium and technetium tricarbonyl complexes anchored by ligands containing piperazine pharmacophore. These studies are relevant for understanding the coordination chemistry of complexes involving piperazine derivatives (Palma et al., 2004).
Phenolic Mannich Bases Study : Gul et al. (2019) synthesized new phenolic Mannich bases with piperazines, closely related to the queried compound, and evaluated their bioactivities. This research contributes to the understanding of the biological properties of such compounds (Gul et al., 2019).
Zinc Phthalocyanine with High Singlet Oxygen Yield : Pişkin et al. (2020) developed new zinc phthalocyanine compounds, which are related to the compound , and characterized their photophysical and photochemical properties. These findings are relevant for applications in photodynamic therapy (Pişkin et al., 2020).
Synthesis of Novel Antimicrobial Agents : Jadhav et al. (2017) synthesized novel triazole derivatives, including structures related to the compound of interest, and evaluated their antimicrobial properties (Jadhav et al., 2017).
Eigenschaften
IUPAC Name |
(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27BrN2O3/c1-32-26-5-3-2-4-25(26)29-16-18-30(19-17-29)27(31)15-10-21-8-13-24(14-9-21)33-20-22-6-11-23(28)12-7-22/h2-15H,16-20H2,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDXSVAZPAMETI-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3,4-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2987970.png)
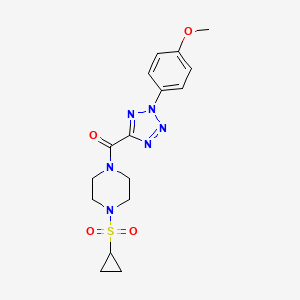
![3-{4-Amino-3-[(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2987972.png)
![2-(7-Ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2987974.png)
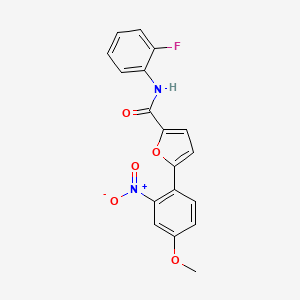

![N-(2,4-dimethoxyphenyl)-2-[9-(2,5-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide](/img/structure/B2987981.png)

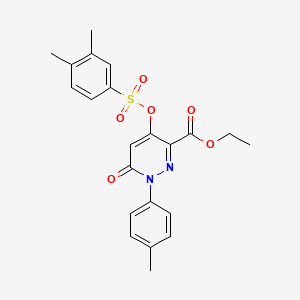
![5-((3-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2987985.png)
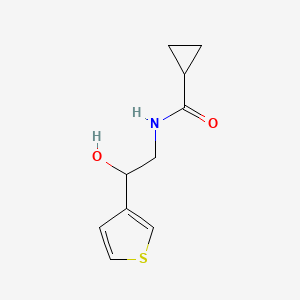
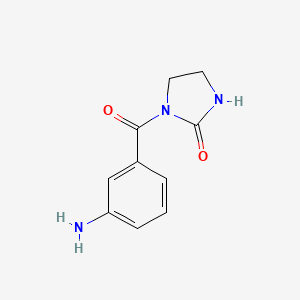
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2987991.png)
